![molecular formula C12H14ClN5O B2614548 2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide CAS No. 2411313-02-3](/img/structure/B2614548.png)
2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide
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Description
Synthesis Analysis
The synthesis of tetrazole derivatives, including this compound, can be approached using eco-friendly methods such as water as a solvent, moderate conditions, nontoxic reagents, easy extractions, and low cost. The yields are generally good to excellent .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide consists of a five-membered aza compound with 6π electrons. The tetrazole ring is stabilized by resonance and exhibits both acidic and aromatic properties. The presence of the phenyltetrazole fragment contributes to its overall reactivity .
Chemical Reactions Analysis
- Decomposition : On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
2-chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-9(13)12(19)14-8-7-11-15-16-17-18(11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUOUQAVTRSUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NN=NN1C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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